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Compound Name:
one

Cat. No.: B1641593

An In-depth Technical Guide to 7-(Bromomethyl)-4H-chromen-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4H-chromen-4-one (chromone) scaffold is a privileged heterocyclic structure renowned for
its prevalence in natural products and its broad spectrum of biological activities. This technical
guide focuses on a specific, highly reactive derivative: 7-(Bromomethyl)-4H-chromen-4-one.
The introduction of a bromomethyl group at the C7 position provides a key functional handle for
synthetic elaboration, making this compound a valuable building block in medicinal chemistry
and drug discovery. This document details its chemical structure, physicochemical properties,
plausible synthetic routes, and explores the extensive pharmacological potential of the
chromone core, providing context for the application of this derivative in developing novel
therapeutic agents.

Chemical Identity and Physicochemical Properties

7-(Bromomethyl)-4H-chromen-4-one is a synthetic derivative of the chromone family. Its core
structure is a benzopyran-4-one, and the key feature is the reactive bromomethyl substituent,
which allows for a variety of chemical modifications.

IUPAC Name: 7-(Bromomethyl)-4H-chromen-4-one
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Chemical Structure:

(A textual representation of a bicyclic structure where a benzene ring is fused to a pyran-4-one
ring, with a -CH2Br group attached to position 7 of the benzene ring portion.)

The key physicochemical properties of this compound are summarized in the table below.

Property Value Reference
Molecular Formula C10H7BroO2 [1]
Molecular Weight ~239.07 g/mol [1]
_ C1=CC2=C(C=C1CBr)OC(=0)
Canonical SMILES N/A
Cc=C2
WWAOCYNUAWVKGQ-
InChl Key [2]

UHFFFAOYSA-N

Physical Form Solid (predicted) [2]

Synthesis and Reactivity

While a specific, published synthesis for 7-(Bromomethyl)-4H-chromen-4-one is not
extensively documented, a logical and widely applicable synthetic strategy involves the radical
bromination of a 7-methyl-4H-chromen-4-one precursor. The chromone core itself can be
constructed through several established methods.[3][4][5] The reactivity of the final compound
is dominated by the bromomethyl group, which is an excellent electrophile.

Key Reactions:

o Nucleophilic Substitution: The bromomethyl group readily reacts with nucleophiles such as
amines, alcohols, and thiols, allowing for the attachment of diverse side chains and the
creation of compound libraries.[1]

» Electrophilic Aromatic Substitution: The chromone ring can undergo further functionalization,
although the reactivity is influenced by the existing substituents.[1]

A proposed workflow for the synthesis is outlined below.
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Precursor Synthesis Final Bromination Step
Radical Bromination with
Cyclization using N-Bromosuccinimide (NBS)

DMFDMA or similar 7-Methyl-4H-chromen-4-one and a radical initiator (ALBN) 7-(Bromomethyl)-4H-chromen-4-one

A\ 4

1-(2-Hydroxy-4-methylphenyl)ethanone

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 7-(Bromomethyl)-4H-chromen-4-one.

Experimental Protocols

The following are representative protocols for the synthesis of 7-(Bromomethyl)-4H-chromen-
4-one, based on established chemical transformations for this class of compounds.

Protocol 3.1: Synthesis of 7-Methyl-4H-chromen-4-one
(Precursor)

This step involves the cyclization of a substituted o-hydroxyacetophenone. Several methods
exist, including the Kostanecki—Robinson reaction or cyclization with reagents like
dimethylformamide dimethyl acetal (DMFDMA).

 Starting Material: 1-(2-Hydroxy-4-methylphenyl)ethanone.
e Procedure:

o To a solution of 1-(2-Hydroxy-4-methylphenyl)ethanone (1.0 eq) in an appropriate solvent
(e.q., dry pyridine or DMF), add the cyclizing agent (e.g., acyl chloride and DBU, or
DMFDMA) (2.5-3.0 eq).[6]

o The reaction mixture is heated under an inert atmosphere (N2) at a temperature ranging
from 100-120 °C for 12-24 hours, or until TLC analysis indicates the consumption of the
starting material.[6][7]

o Upon completion, the reaction is cooled to room temperature and quenched by pouring it
into cold water or a dilute acid solution.

o The resulting precipitate is collected by filtration, washed with water, and dried.
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o Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol) or by
silica gel column chromatography to yield pure 7-Methyl-4H-chromen-4-one.

Protocol 3.2: Bromination to Yield 7-(Bromomethyl)-4H-
chromen-4-one

This step employs a free-radical bromination that selectively targets the benzylic methyl group.
o Starting Material: 7-Methyl-4H-chromen-4-one.

e Procedure:

o

Dissolve 7-Methyl-4H-chromen-4-one (1.0 eq) in a dry, non-polar solvent such as carbon
tetrachloride (CCla4) or chlorobenzene.

o Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) and a catalytic amount of a radical initiator,
such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

o Heat the mixture to reflux (typically 70-80 °C) and irradiate with a UV lamp to initiate the
reaction.

o Monitor the reaction progress using TLC.

o Once the starting material is consumed, cool the reaction mixture and filter off the
succinimide byproduct.

o Wash the filtrate with water and brine, then dry it over anhydrous sodium sulfate (NazSOa).

o Evaporate the solvent under reduced pressure. The crude product can be purified by
column chromatography or recrystallization to afford 7-(Bromomethyl)-4H-chromen-4-
one.

Biological and Pharmacological Context

While specific biological data for 7-(Bromomethyl)-4H-chromen-4-one is limited, the 4H-
chromen-4-one scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a
wide array of activities. The potential for this compound lies in its ability to serve as a precursor
to derivatives with enhanced therapeutic properties.
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Anticancer Activity

Chromone derivatives are well-established as potent anticancer agents.[8] They have been
shown to induce cytotoxic, antiproliferative, and anti-metastatic effects across various cancer
cell lines.[6]

e Anovel 4H-chromen-4-one derivative isolated from marine Streptomyces showed significant
cytotoxic activity against human colon carcinoma (ECso: 9.68 pg/mL) and human prostate
adenocarcinoma (ECso: 9.93 pg/mL).[9]

o Certain 2-amino-4H-chromenes have demonstrated anticancer activity against liver and
breast cancer cell lines, in some cases exceeding the potency of the reference drug
doxorubicin.[8]

Anti-inflammatory and Antioxidant Properties

Many chromone-based compounds exhibit significant anti-inflammatory and antioxidant
activities.[1]

» Derivatives of N-(4-oxo-4H-chromen-2-yl)benzenesulfonamide have been identified as
potent inhibitors of superoxide generation and elastase release in human neutrophils, key
processes in neutrophilic inflammation.[10] These compounds were found to act by inhibiting
the p38a MAPK signaling pathway.[10]

 Structurally similar chromones are known to inhibit enzymes and receptors involved in
inflammatory pathways.[1]

Antimicrobial and Antiviral Activity

The chromone nucleus is present in many compounds with antibacterial, antifungal, and
antiviral properties.

e A 4H-chromen-4-one derivative was found to be highly potent against Bacillus subtilis (MIC:
0.25 pg/mL) and Micrococcus luteus (MBC: 0.5 pg/mL).[9]

e The 2-amino-4H-chromene scaffold, in particular, has been a source of compounds with
notable antimicrobial and antifungal activities.[8]
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Activity in the Central Nervous System (CNS)

Recent drug discovery efforts have identified 4H-chromen-4-one derivatives as modulators of
CNS targets.

o Anew class of selective Rho kinase (ROCK) inhibitors based on the 4H-chromen-4-one
scaffold has been discovered, showing potential for the treatment of diabetic retinopathy.[11]

o Certain 6-alkoxy-4H-chromen-4-one derivatives have shown high affinity for sigma (o)
receptors, which are targets for treating Alzheimer's disease and neuropathic pain.[12] For
instance, one derivative showed a Ki value of 27.2 nM for the o1 receptor.[12]

Compound Biological o
o Quantitative Data Reference

Class/Derivative Target/Assay
Marine Streptomyces Human Colon

T ) ECso0 = 9.68 pg/mL [9]
Chromone Derivative Carcinoma (HT-29)

) Human Prostate

Marine Streptomyces i

T Adenocarcinoma (PC-  ECso = 9.93 pg/mL [9]
Chromone Derivative 3
Marine Streptomyces ] N

T Bacillus subtilis MIC = 0.25 pg/mL [9]
Chromone Derivative
Amino-7,8-dihydro- )

Butyrylcholinesterase
4H-chromenone ICs0 = 0.65 uM [13]
(BChE)
(Compound 4k)
2-(benzo[d][1]
[6]dioxol-5-yI)-
chromen-4-one Trypanosoma brucei ECso=1.1 uM [14]
(Pivaloyl derivative
13)
6-(3-(Azepan-1-
propoxy)-4H-

yhpropoxy) Sigma-1 (01) Receptor Ki=27.2nM [12]

chromen-4-one
(Compound 20)
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Applications in Drug Development

The primary value of 7-(Bromomethyl)-4H-chromen-4-one for drug development
professionals lies in its role as a versatile synthetic intermediate.

o Scaffold for Library Synthesis: The reactive bromomethyl handle allows for the rapid and
efficient generation of a library of novel chromone derivatives by reacting it with various
nucleophiles (e.g., a panel of amines, phenols, or thiols).

e Linker Chemistry: This compound can be used to tether the chromone scaffold to other
pharmacophores, creating hybrid molecules with potential multi-target activity.

e Probes and Labeling Agents: The reactive group allows for the incorporation of fluorescent
tags or biotin labels, making it a potential tool for developing chemical probes to study
biological systems.[15]

Conclusion

7-(Bromomethyl)-4H-chromen-4-one represents a strategically important molecule for
chemical and pharmaceutical research. While it may not be an end-drug itself, its true potential
is realized as a highly functionalized building block. The established and diverse biological
activities of the 4H-chromen-4-one core, ranging from anticancer to neuroprotective, provide a
strong rationale for its use in the synthesis of next-generation therapeutic agents. The ability to
easily diversify the C7 position via its bromomethyl handle offers a direct path to exploring
structure-activity relationships and optimizing lead compounds for a multitude of disease
targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1641593?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1641593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

